Scientific Field: Medical and Pharmaceutical Research
Application Summary: Benzofuran compounds, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, have shown strong anti-tumor activities.
Results or Outcomes: Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on various types of cancer cells.
Scientific Field: Microbiology
Application Summary: Benzofuran compounds have been shown to possess antibacterial properties.
Scientific Field: Biochemistry
Application Summary: Benzofuran compounds have been shown to possess anti-oxidative properties.
Scientific Field: Organic Chemistry
Methods of Application: The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions.
Results or Outcomes: The salient features of the reaction include its broad substrate scope (with respect to both aryl iodides and epoxides), its high atom economy and good chemo-selectivity.
Scientific Field: Industrial Chemistry
Application Summary: Carboxylic acids and their derivatives, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs.
Scientific Field: Virology
Application Summary: Benzofuran compounds have been shown to possess antiviral properties.
Scientific Field: Environmental Science
2,3-Dihydrobenzofuran-6-carboxylic acid is a benzofuran derivative characterized by its unique molecular structure, which consists of a benzofuran ring with a carboxylic acid functional group at the sixth position. Its molecular formula is and it has a molecular weight of approximately 164.16 g/mol . This compound is notable for its biological activities and potential applications in medicinal chemistry.
These reactions facilitate the synthesis of more complex molecules and derivatives, enhancing its utility in organic synthesis.
2,3-Dihydrobenzofuran-6-carboxylic acid exhibits a range of biological activities, including:
These activities are attributed to its ability to interact with various biological targets, influencing multiple biochemical pathways.
The synthesis of 2,3-dihydrobenzofuran-6-carboxylic acid typically involves advanced organic synthesis techniques. Notable methods include:
These methods underscore the compound's versatility in synthetic organic chemistry.
2,3-Dihydrobenzofuran-6-carboxylic acid finds applications in various fields:
Studies on the interactions of 2,3-dihydrobenzofuran-6-carboxylic acid with biological molecules reveal its potential mechanisms of action:
These interactions highlight its significance in biochemical research and potential therapeutic applications.
Several compounds share structural similarities with 2,3-dihydrobenzofuran-6-carboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxybenzofuran | Hydroxyl group at position 2 | Lacks carboxylic acid functionality |
6-Hydroxybenzofuran | Hydroxyl group at position 6 | Does not possess the dihydro structure |
Benzofuran-2-carboxylic acid | Carboxylic acid at position 2 | Different position affects biological activity |
4-Hydroxybenzoic acid | Hydroxyl group at position 4 | Simple phenolic structure without furan ring |
2,3-Dihydrobenzofuran-6-carboxylic acid is unique due to its specific positioning of functional groups, which contributes to its distinct biological activities and reactivity compared to these similar compounds.
Irritant